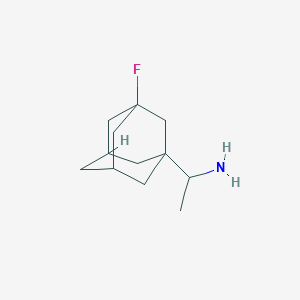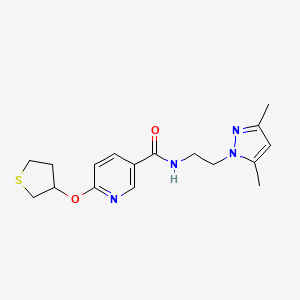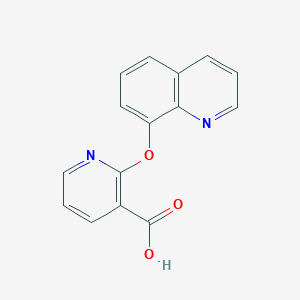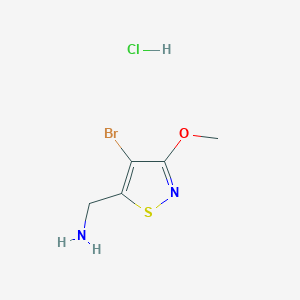
N-hydroxy-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hydroxy-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic organic compound known for its unique structural features and diverse applications. This molecule encompasses a thiadiazole ring, a phenoxy group, and an acetamide functionality, indicating potential biological and chemical reactivity. The compound's intricate architecture provides a platform for various applications in chemical research, pharmaceutical developments, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thiadiazole Formation: : The synthesis begins with constructing the 1,3,4-thiadiazole ring. A typical method involves the reaction of hydrazine derivatives with carbon disulfide in the presence of an acidic catalyst.
N-Hydroxy Group Introduction: : The hydroxylamine hydrochloride serves as a precursor, reacting with intermediates to introduce the N-hydroxy group.
Acetamide Group Attachment: : Acetylation reactions using acetyl chloride or acetic anhydride in an alkaline medium (eg
Phenoxyacetamide Derivative Formation: : The synthesis culminates in coupling the thiadiazole with phenoxyacetyl chloride under basic conditions, typically using a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial-scale production involves optimizing reaction conditions to maximize yield and purity. Key considerations include selecting appropriate solvents (e.g., dichloromethane, ethanol), controlling temperature (typically 0°C to room temperature for sensitive steps), and employing advanced purification techniques like recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the sulfur moiety, forming sulfoxides or sulfones under controlled oxidizing conditions (e.g., using hydrogen peroxide or peracids).
Reduction: : Reduction reactions may target the acetamide group, reducing it to amines or other functionalities using reagents like lithium aluminum hydride (LiAlH4).
Substitution: : The phenoxy group can participate in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: : Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: : Nucleophiles such as sodium thiolate (NaSR), ammonia (NH3)
Major Products
Depending on the reaction pathway:
Oxidation: : Sulfoxides, sulfones
Reduction: : Amines, reduced thiadiazole derivatives
Substitution: : Varied substituted phenoxy derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
N-hydroxy-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide serves as a vital precursor in synthesizing more complex organic molecules. It's employed in studying reaction mechanisms, particularly in organic synthesis involving sulfur and nitrogen heterocycles.
Biology and Medicine
In medicinal chemistry, this compound exhibits potential as an anti-cancer and antimicrobial agent due to its structural resemblance to known pharmacophores. It is investigated for its ability to inhibit specific enzymes or pathways critical to disease progression.
Industry
Industrial applications include its use as an intermediate in producing agrochemicals, dyes, and specialty chemicals. Its unique reactivity allows for the synthesis of various functional materials.
Wirkmechanismus
The compound exerts its effects primarily through interaction with biological macromolecules. Its mode of action typically involves:
Enzyme Inhibition: : Binding to the active site of enzymes, thereby preventing substrate access and enzymatic activity.
Pathway Interference: : Disrupting cellular pathways, leading to impaired cell function or death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiadiazole Derivatives: : Compounds like 2-amino-1,3,4-thiadiazole share a similar core structure but lack additional functional groups that confer unique reactivity.
Phenoxyacetamide Derivatives: : These include compounds such as 4-phenoxyacetamide, which is structurally related but differs in substituent positions and functional groups.
Uniqueness
N-hydroxy-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide stands out due to its combined functionalities, enabling a broader range of chemical reactions and biological interactions, unlike simpler analogs.
Eigenschaften
IUPAC Name |
N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S2/c17-9(6-20-8-4-2-1-3-5-8)13-11-14-15-12(22-11)21-7-10(18)16-19/h1-5,19H,6-7H2,(H,16,18)(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZCRPCQDQUGMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC(=O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzo[d]thiazol-2-yl)-N-(5-chloropyridin-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2945517.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2945519.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2945523.png)
![N-[1-(3-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2945525.png)

![2-{[(4-Fluorophenyl)amino]methyl}-4-iodo-6-methoxyphenol](/img/structure/B2945527.png)

![4-chloro-N-(2-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2945531.png)



